Methyl 6-nitro-1H-indole-2-carboxylate

Catalog No.
S684652
CAS No.
136818-66-1
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-nitro-1H-indole-2-carboxylate

CAS Number

136818-66-1

Product Name

Methyl 6-nitro-1H-indole-2-carboxylate

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Synthesis and Characterization:

Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic compound and can be synthesized through various methods, including the condensation of 6-nitroisatin with glycine ester and subsequent decarboxylation []. The characterization of the synthesized compound is typically achieved using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Biological Activities:

Research suggests that Methyl 6-nitro-1H-indole-2-carboxylate possesses various biological activities, including:

  • Antimicrobial activity

    Studies have shown that the compound exhibits antibacterial and antifungal properties against various pathogens [, ].

  • Antioxidant activity

    Research suggests that the compound possesses free radical scavenging activity, potentially contributing to its antioxidant properties [].

  • Enzyme inhibition

    Methyl 6-nitro-1H-indole-2-carboxylate has been investigated for its potential to inhibit certain enzymes, such as acetylcholinesterase, which may be relevant in the context of neurodegenerative diseases [].

Methyl 6-nitro-1H-indole-2-carboxylate is an organic compound with the chemical formula C10H8N2O4C_{10}H_{8}N_{2}O_{4} and a molecular weight of approximately 220.18 g/mol. It features a nitro group at the 6-position of the indole ring, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by its carboxylate ester functionality, which enhances its solubility and reactivity in various

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, facilitating further functionalization.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield methyl 6-nitro-1H-indole-2-carboxylic acid.
  • Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the indole nitrogen or carbon positions .

Methyl 6-nitro-1H-indole-2-carboxylate exhibits notable biological activities. It has been studied for its potential as an integrase inhibitor, particularly in the context of viral infections such as HIV. The compound's indole structure allows it to interact effectively with viral proteins, potentially hindering their function. In vitro studies have shown that derivatives of this compound can inhibit integrase activity with IC50 values indicating significant potency .

Several synthetic routes have been developed for methyl 6-nitro-1H-indole-2-carboxylate:

  • Starting Material: The synthesis often begins with 6-nitroindole or its derivatives.
  • Esterification: The carboxylic acid component is introduced via esterification with methanol, typically using sulfuric acid as a catalyst.
  • Functionalization: Further modifications can be achieved through electrophilic aromatic substitution or nucleophilic attacks on the indole nitrogen .

Methyl 6-nitro-1H-indole-2-carboxylate has various applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting viral integrases and other enzymes.
  • Chemical Research: Used in organic synthesis as a building block for more complex molecules.
  • Agricultural Chemistry: Potential utility in developing agrochemicals due to its structural properties .

Interaction studies have demonstrated that methyl 6-nitro-1H-indole-2-carboxylate can effectively bind to specific target proteins involved in viral replication. Molecular docking studies indicate that the compound forms stable interactions within the active sites of these proteins, suggesting a mechanism for its inhibitory effects .

Methyl 6-nitro-1H-indole-2-carboxylate shares structural similarities with several other compounds in the indole family. Here are some notable comparisons:

Compound NameCAS NumberSimilarityUnique Features
Methyl 5-nitro-1H-indole-2-carboxylate157649-56-40.99Nitro group at position 5
Ethyl 6-nitro-1H-indole-2-carboxylate16792-45-30.97Ethyl group instead of methyl
Ethyl 4-nitro-1H-indole-2-carboxylate4993-93-50.96Nitro group at position 4
Ethyl 5-nitro-1H-indole-2-carboxylate16732-57-30.96Nitro group at position 5
6-Nitro-1H-indole-2-carboxylic acid10242-00-90.92Lacks ester functionality

Methyl 6-nitro-1H-indole-2-carboxylate is unique due to its specific positioning of the nitro group and its ester form, which may confer distinct biological activities compared to its analogs.

XLogP3

2.3

Wikipedia

6-Nitro-1H-indole-2-carboxylic acid methyl ester

Dates

Modify: 2023-08-15

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